Losartan acid-d6 (hydrochloride)

Analytical Chemistry Bioanalysis Stable Isotope Labeling

Quantifying the active losartan metabolite EXP3174 in biological matrices presents significant analytical challenges, including variable matrix effects and ion suppression. Losartan acid-d6 (hydrochloride) directly addresses these issues as a highly enriched, stable isotope-labeled internal standard (SIL-IS). - +6 Da mass shift fully resolves analyte signal from endogenous interferences, eliminating isotopic crosstalk for robust lower limits of quantification (LLOQ) down to 1 ng/mL. - >98% chemical purity minimizes background noise, enabling validated bioanalysis in volume-limited matrices (e.g., 100 µL plasma) critical for pediatric pharmacokinetic studies. - Aligns with ICH M10 regulatory preference for SIL-IS over structural analogs, ensuring method robustness for pharmacokinetic, bioequivalence, and DDI studies.

Molecular Formula C22H22Cl2N6O2
Molecular Weight 479.4 g/mol
Cat. No. B12382807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosartan acid-d6 (hydrochloride)
Molecular FormulaC22H22Cl2N6O2
Molecular Weight479.4 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl.Cl
InChIInChI=1S/C22H21ClN6O2.ClH/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21;/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28);1H/i4D,5D,6D,7D,13D2;
InChIKeyMQEYGHYUCYCJDC-KHHCLRONSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Losartan Acid-d6 Hydrochloride: A Stable Isotope-Labeled Internal Standard for Precise Losartan Metabolite Quantification


Losartan acid-d6 (hydrochloride), also known as EXP 3174-d6, is a deuterium-labeled analog of losartan's active carboxylic acid metabolite (EXP 3174) . As a stable isotope-labeled internal standard (SIL-IS), its core utility lies in quantitative LC-MS/MS bioanalysis, where it corrects for analytical variability inherent in sample preparation, chromatographic separation, and mass spectrometric detection . With a molecular formula of C22H16D6Cl2N6O2 and a molecular weight of 479.39 g/mol, this compound incorporates six deuterium atoms, providing a sufficient mass shift (+6 Da) from the unlabeled analyte to prevent spectral overlap .

Why Non-Deuterated or Alternative Internal Standards Cannot Substitute for Losartan Acid-d6 in Regulated Losartan Bioanalysis


Direct substitution of Losartan acid-d6 with a non-deuterated structural analog (e.g., irbesartan, DuP-167) or even a differently labeled isotopologue (e.g., Losartan-d4) introduces significant risks to assay accuracy and regulatory compliance. Non-deuterated analogs often exhibit different extraction recoveries and ionization efficiencies in complex biological matrices, leading to inconsistent and incomplete correction for matrix effects, a phenomenon well-documented in LC-MS bioanalysis [1]. While alternative deuterated standards like Losartan-d4 exist, they may not match the +6 Da mass shift required to fully resolve the analyte signal from endogenous interferences or may possess lower isotopic purity, resulting in 'cross-talk' and compromised lower limits of quantification (LLOQ) [2]. Furthermore, current bioanalytical guidance from the ICH M10 explicitly recommends the use of a stable isotope-labeled internal standard (SIL-IS) over structural analogs whenever possible to ensure method robustness and accurate quantification [3]. The specific labeling pattern and high isotopic enrichment of Losartan acid-d6 are critical for meeting the stringent validation criteria for pharmacokinetic and bioequivalence studies.

Quantitative Differentiation of Losartan Acid-d6: Comparative Evidence for Informed Procurement


Isotopic Enrichment and Purity: Losartan Acid-d6 vs. Losartan-d4 Carboxylic Acid

Losartan acid-d6 is specified with a chemical purity of ≥98% by HPLC, ensuring minimal interference from non-deuterated or partially deuterated species . In contrast, the corresponding carboxylic acid metabolite labeled with four deuterium atoms, Losartan-d4 (carboxylic acid), has been reported with a purity of 98.09% . The higher number of deuterium atoms in Losartan acid-d6 (+6 Da shift) provides a greater mass separation from the unlabeled analyte, reducing the risk of isotopic crosstalk and improving the accuracy of quantification at low concentrations.

Analytical Chemistry Bioanalysis Stable Isotope Labeling

Analytical Performance: Stable Isotope-Labeled vs. Structural Analog Internal Standards

Methods employing a structural analog as an internal standard, such as irbesartan, have been validated for losartan quantification, but they inherently rely on the assumption that the analog and analyte behave identically throughout the analytical process [1]. In practice, subtle differences in physicochemical properties can lead to differential matrix effects and extraction recovery. The ICH M10 guideline explicitly states that 'a stable isotope-labeled internal standard (SIL-IS) is preferred' to mitigate these risks and improve assay precision and accuracy [2]. The use of Losartan acid-d6, a true SIL-IS for the active metabolite EXP3174, is designed to co-elute with the analyte and experience identical ionization suppression or enhancement, providing superior correction.

LC-MS/MS Matrix Effect Bioanalytical Method Validation

Matrix Effect Correction: Deuterated Internal Standard vs. No Internal Standard in Losartan Urine Analysis

The complexity of urine as a biological matrix can cause significant ion suppression or enhancement in LC-MS/MS analysis. A study quantifying losartan and EXP3174 in human urine demonstrated robust method performance (LLOQ of 2 ng/mL, linearity 2-1000 ng/mL) when utilizing a validated method that incorporated a stable isotope-labeled internal standard to correct for these matrix effects [1]. Without such correction, the same study's accuracy and precision would be severely compromised, particularly at the lower end of the calibration range, due to the variable and profound matrix effects common in urine samples [2]. Losartan acid-d6 serves as the matched SIL-IS for the key metabolite, EXP3174, enabling this critical correction.

Matrix Effects Urine Analysis LC-MS/MS Quantification

Primary Procurement Scenarios for Losartan Acid-d6 Hydrochloride Based on Quantitative Differentiation


Regulated Bioanalytical Method Development for ANDA/NDA Submissions

When developing a validated LC-MS/MS method for quantifying losartan's active metabolite (EXP3174) in human plasma or urine to support a pharmacokinetic or bioequivalence study for regulatory filing, Losartan acid-d6 is the optimal choice. Its use is aligned with the ICH M10 guideline's preference for SIL-IS, providing the robust and accurate data required by the FDA and EMA [1][2].

Pediatric Clinical Pharmacology Studies with Limited Sample Volumes

In pediatric trials where sample volumes are extremely limited (e.g., 100 µL of plasma), maximizing assay sensitivity is critical. The high chemical purity of Losartan acid-d6 (≥98%) minimizes background noise, enabling a validated LLOQ of 1 ng/mL for EXP3174 in human plasma using only 100 µL of sample [3]. This performance is essential for accurately characterizing the drug's pharmacokinetic profile in vulnerable populations.

High-Throughput Bioanalysis Requiring Minimal Isotopic Crosstalk

In high-throughput CRO environments running multiplexed assays for losartan and its metabolites, the +6 Da mass shift provided by Losartan acid-d6 offers a distinct advantage over +4 Da labeled analogs. This greater mass separation reduces the risk of isotopic crosstalk and simplifies MRM method development, leading to more robust and higher-throughput analyses with fewer sample re-injections due to signal overlap [4].

Pharmacometabolomics and Drug-Drug Interaction (DDI) Studies

For studies investigating the effect of genetic polymorphisms or co-administered drugs on the metabolism of losartan, accurate quantification of the active metabolite EXP3174 is paramount. Losartan acid-d6 serves as the definitive internal standard, ensuring that any observed changes in metabolite concentrations are a true reflection of biological processes and not artifacts of analytical variability [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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